1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
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Overview
Description
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine is a compound with a complex structure that combines benzoxazole and oxadiazole moieties.
Preparation Methods
The synthesis of 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine typically involves multiple steps:
Formation of Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of Oxadiazole Moiety: This involves the cyclization of a hydrazide with an appropriate nitrile oxide.
Coupling of Benzoxazole and Oxadiazole: The final step involves coupling the benzoxazole and oxadiazole intermediates under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine can be compared with similar compounds such as:
2-methyl-1,3-benzoxazol-5-amine: Shares the benzoxazole moiety but differs in the oxadiazole component.
5-(1,2-Benzoxazol-3-ylmethyl)-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of benzoxazole and oxadiazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N4O2 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethanamine |
InChI |
InChI=1S/C12H12N4O2/c1-7(13)12-14-11(18-16-12)6-9-8-4-2-3-5-10(8)17-15-9/h2-5,7H,6,13H2,1H3 |
InChI Key |
KQQUGBJVFMLPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)CC2=NOC3=CC=CC=C32)N |
Origin of Product |
United States |
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